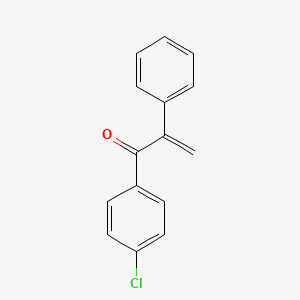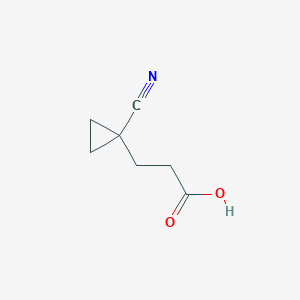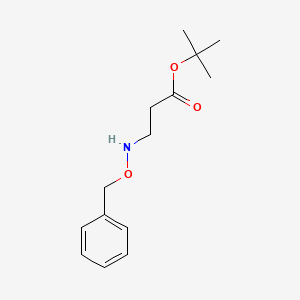![molecular formula C8H7BrClN3 B13984476 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine](/img/structure/B13984476.png)
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-bromo-6-methylpyrimidine with chloromethylating agents in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove halogen atoms.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkylamines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyrimidines can be formed.
Oxidation and Reduction Products: Oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Chemical Biology: It serves as a probe for studying cellular processes and pathways.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mécanisme D'action
The mechanism of action of 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or nucleic acids, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloromethyl-6-methylimidazo[1,2-a]pyrimidine: Lacks the bromine atom but has similar reactivity and applications.
3-bromo-6-methylimidazo[1,2-a]pyrimidine: Lacks the chloromethyl group but shares similar biological activities.
2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine: Similar structure but without the bromine atom.
Uniqueness
The presence of both bromine and chlorine atoms in 3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine makes it unique in terms of its reactivity and potential for diverse chemical modifications. This dual halogenation allows for selective substitution reactions, making it a valuable intermediate in synthetic chemistry.
Propriétés
Formule moléculaire |
C8H7BrClN3 |
|---|---|
Poids moléculaire |
260.52 g/mol |
Nom IUPAC |
3-bromo-2-(chloromethyl)-6-methylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H7BrClN3/c1-5-3-11-8-12-6(2-10)7(9)13(8)4-5/h3-4H,2H2,1H3 |
Clé InChI |
QKGNWAXDVJIGJN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=C(N=C2N=C1)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















